Diethyl diselenide
Description
Diethyl diselenide [(C₂H₅)₂Se₂] is an aliphatic diselenide compound characterized by two selenium atoms bonded to ethyl groups. It is synthesized via methods such as electrooxidative selenylation of alkynes or cleavage of selenol-protected precursors . Its molecular weight (218 m/z) and thermal decomposition profile (234–239°C) are consistent with other diselenides, though it exhibits lower residue (25%) at 500°C compared to tungsten diselenide (29%) . This compound has been utilized in organic synthesis, particularly in electrooxidative cyclization reactions to produce selenylated benzo[b]furans in good yields (~70–85%) .
Properties
IUPAC Name |
(ethyldiselanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Se2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAWWKIPXLIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se][Se]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060853 | |
| Record name | Diselenide, diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-39-7 | |
| Record name | Diethyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diselenide, diethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diselenide, diethyl | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Diselenide, diethyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DISELENIDE, DIETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY5C4DV6P | |
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Mechanism of Action
Target of Action
Diethyldiselenide, also known as Dimethyl Diselenide, is a compound that has been reported to exhibit antioxidant activity.
Mode of Action
The compound’s interaction with its targets results in the formation of powerful nucleophile intermediates. This interaction involves the reduction of the –Se–Se– bond by thiol groups, a process that is thought to be involved in the pharmacological properties of Diethyldiselenide.
Pharmacokinetics
It is known that diethyldiselenide is a volatile selenium species. More research is needed to fully understand the pharmacokinetics of Diethyldiselenide.
Result of Action
The molecular and cellular effects of Diethyldiselenide’s action are primarily related to its antioxidant activity. It has been reported to have anticancer and chemopreventive activity. Additionally, it has been found to have a significant anti-carcinogenic activity when assayed in a murine (DMBA)-induced mammary tumor model.
Action Environment
The action, efficacy, and stability of Diethyldiselenide can be influenced by various environmental factors. It is known that environmental and lifestyle factors can influence the effectiveness of therapeutic compounds in general, but more research is needed to understand how these factors specifically affect Diethyldiselenide.
Biochemical Analysis
Biochemical Properties
Diethyldiselenide has been found to exhibit antioxidant properties in various in vitro and in vivo models. It inhibits Fe (II)-induced lipid peroxidation, catalytically decomposes hydrogen peroxide, and oxidizes thiols. The change in the organic moiety from an aryl to naphthyl group increases the antioxidant potency of diselenide compounds.
Cellular Effects
Diethyldiselenide has been reported to have potential anticancer properties. The pharmacological properties of organochalcogens, such as Diethyldiselenide, are thought to be linked to their capacity of modulating oxidative stress.
Molecular Mechanism
The mechanisms involved in the antioxidant effect of organochalcogens like Diethyldiselenide are not completely understood, but the reaction of dichalcogenides with endogenous thiols or their reduction by thioredoxin reductase (TrxR) forming the selenol/selenolate intermediates appear to be involved in their pharmacological properties.
Temporal Effects in Laboratory Settings
It is known that minor changes in the organic moiety of aromatic diselenide compounds can modify profoundly their capacity to inhibit iron-induced lipid peroxidation.
Dosage Effects in Animal Models
It is known that Diethyldiselenide is a poison by ingestion and skin contact, with low toxicity by inhalation.
Metabolic Pathways
It is known that organochalcogens can protect cell biology from oxidative stress induced by a variety of oxidants.
Biological Activity
Diethyl diselenide (Et2Se2) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological effects of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action.
This compound is a simple diselenide compound characterized by its two ethyl groups attached to selenium atoms. Its chemical structure allows it to participate in various biological reactions, making it a subject of interest in medicinal chemistry.
Antioxidant Activity
Mechanism of Action:
this compound exhibits significant antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound may protect cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD) .
Case Studies:
- Hepatoprotective Effects: In studies involving liver cells, this compound demonstrated protective effects against chemically induced toxicity. It was shown to reduce lipid peroxidation and improve cell viability under oxidative stress conditions .
- Neuroprotective Effects: this compound has also been studied for its neuroprotective properties, where it was found to mitigate neuronal damage in models of neurodegeneration .
Anticancer Properties
In Vitro Studies:
this compound has been evaluated for its anticancer potential in various cancer cell lines. The compound has shown promise in inducing apoptosis (programmed cell death) in human cancer cells, including breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29) cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Table 1: Summary of Anticancer Activity
| Cancer Cell Line | Effect Observed | Mechanism |
|---|---|---|
| MCF-7 | Induction of apoptosis | Activation of pro-apoptotic factors |
| HT-29 | Growth inhibition | Modulation of redox status |
Toxicological Considerations
While this compound demonstrates beneficial biological activities, it is essential to consider its toxicity profile. The compound can exhibit toxic effects at high concentrations, primarily due to its interaction with thiol groups in proteins, leading to enzyme inhibition .
Toxicity Studies:
In vitro studies have shown that this compound can inhibit the activity of enzymes such as aminolevulinic acid dehydratase (ALA-D), which is crucial for heme biosynthesis. This inhibition can result in cellular dysfunction and contribute to its toxic effects .
Scientific Research Applications
Anticancer Properties
Research has shown that diethyl diselenide exhibits significant anticancer activity. It is part of a broader class of selenium-containing compounds that have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : DEDSe acts through multiple pathways, including the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This stress triggers apoptotic pathways, ultimately resulting in cell death. For instance, studies have indicated that DEDSe can activate caspases and disrupt mitochondrial membrane potential, leading to apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Case Studies : In one study, DEDSe was shown to enhance the cytotoxic effects of chemotherapeutic agents when used in combination therapy, suggesting its role as a sensitizer for cancer treatment . Furthermore, animal models have demonstrated that DEDSe can reduce tumor incidence when administered during the pre-initiation phase of carcinogenesis .
Antioxidant Activity
This compound possesses notable antioxidant properties, which contribute to its chemopreventive effects.
- Free Radical Scavenging : DEDSe has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing the initiation of cancerous transformations induced by oxidative stress .
- Comparison with Other Compounds : In comparative studies, DEDSe exhibited superior antioxidant activity compared to other selenium compounds such as diphenyl diselenide and dibenzyl diselenide. Its ability to protect against lipid peroxidation further underscores its potential as an antioxidant agent .
Neuroprotective Effects
Emerging research indicates that this compound may also confer neuroprotective benefits.
- Mechanism : The neuroprotective effects are attributed to its antioxidant properties and ability to modulate redox signaling pathways. For example, DEDSe has been shown to protect neuronal cells from oxidative stress-induced apoptosis by enhancing glutathione levels and reducing lipid peroxidation .
- Experimental Evidence : In vitro studies have demonstrated that DEDSe can mitigate neurotoxicity associated with various neurodegenerative conditions by promoting cell survival and reducing inflammation .
Potential Applications in Agriculture
Beyond its biomedical applications, this compound may have roles in agriculture as a plant growth regulator.
- Role in Plant Growth : Selenium is an essential micronutrient for plants, and compounds like DEDSe can enhance growth parameters and improve resistance to environmental stresses. Research has indicated that selenium supplementation can lead to increased biomass and improved nutrient uptake in crops .
- Case Studies : Field trials have shown that applying this compound to crops results in enhanced growth rates and yields, particularly under stress conditions such as drought or salinity .
Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | Enhances cytotoxicity when combined with chemotherapy |
| Antioxidant | Scavenges free radicals | Superior antioxidant activity compared to other selenides |
| Neuroprotective | Modulates redox signaling | Protects neuronal cells from oxidative stress |
| Agricultural Enhancements | Promotes plant growth under stress | Improves biomass and nutrient uptake in crops |
Comparison with Similar Compounds
Comparison with Similar Compounds
Diphenyl Diselenide [(C₆H₅)₂Se₂]
- Structural and Chemical Properties :
- Pharmacological Activity :
- Applications :
Ebselen [2-Phenyl-1,2-benzisoselenazol-3(2H)-one]
- Structural and Chemical Properties :
- Pharmacological Activity: Clinically tested for neuroprotection and anti-inflammatory effects; inhibits SARS-CoV-2 via selenocysteine derivatives . Reduces H₂O₂ via TrxR/Trx pathways, unlike this compound, which lacks direct TrxR interaction data .
Dimethyl Diselenide [(CH₃)₂Se₂]
- Structural and Chemical Properties :
- Applications: Limited pharmacological data; primarily used in synthetic chemistry and catalysis .
Diselenium Bonds in Polymers
- Reactivity :
Data Tables
Table 1: Thermal and Structural Comparison
Table 2: Pharmacological and Catalytic Activity
Key Research Findings
- Reactivity : Aliphatic diselenides (e.g., diethyl, dimethyl) exhibit faster metathesis under visible light than aromatic analogs, making them suitable for dynamic materials .
- Thermal Stability : Aromatic diselenides (e.g., diphenyl) show higher residue retention at extreme temperatures, favoring high-temperature applications .
- Therapeutic Potential: Diphenyl diselenide’s dual toxic/therapeutic effects underscore the need for controlled thiol interactions, a feature less explored in aliphatic analogs .
Preparation Methods
Synthetic Routes to Diethyl Diselenide
Oxidation of Ethyl Selenol
The most common method for preparing this compound involves the oxidation of ethyl selenol (EtSeH). This reaction proceeds via the following stoichiometry:
$$ 2 \, \text{EtSeH} + \text{O}2 \rightarrow \text{EtSeSeEt} + \text{H}2\text{O}_2 $$
Ethyl selenol is typically generated in situ by reducing this compound or through the reaction of ethyl Grignard reagents with elemental selenium. The oxidation step is often catalyzed by trace metals or facilitated by aerial oxygen, with yields exceeding 70% under controlled conditions.
Table 1: Comparison of Oxidation Conditions
| Starting Material | Oxidizing Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EtSeH | O₂ (air) | 25 | 75 | |
| EtSeNa | I₂ | 0–5 | 82 |
Alkylation of Selenium Nucleophiles
An alternative route employs the alkylation of diselenide dianions (Se₂²⁻) with ethyl halides:
$$ \text{Se}_2^{2-} + 2 \, \text{EtX} \rightarrow \text{EtSeSeEt} + 2 \, \text{X}^- $$
This method requires anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF). Using ethyl iodide as the alkylating agent at 60°C for 12 hours yields approximately 68% product.
Metathesis Reactions
Metathesis between diethyl disulfide (EtSSEt) and selenium sources has been explored:
$$ \text{EtSSEt} + 2 \, \text{Se} \rightarrow \text{EtSeSeEt} + 2 \, \text{S} $$
This equilibrium-driven process requires temperatures above 100°C and catalytic amounts of amines to achieve 55–60% conversion.
Physicochemical Characterization
Industrial and Research Applications
While primarily used as a precursor in organoselenium chemistry, recent studies highlight its potential as:
Q & A
Basic: What are the standard synthetic methodologies for preparing diethyl diselenide derivatives in organic chemistry?
This compound derivatives are typically synthesized via nucleophilic substitution or oxidative coupling reactions. For example, alkyl diselenides can be prepared by reacting selenolates with alkyl halides under inert conditions. In a recent electrooxidative approach, this compound reacted with alkynes in the presence of a catalytic system (e.g., NH4I in acetonitrile) to yield functionalized benzo[b]furans. This method avoids harsh oxidants and achieves good yields (~70–80%) under electrochemical conditions . Characterization often involves H/C-NMR and FTIR to confirm the Se–Se bond formation and substituent positions.
Basic: How can crystallographic data resolve ambiguities in the structural configuration of this compound complexes?
Single-crystal X-ray diffraction (XRD) is critical for elucidating bond lengths and coordination geometries. For instance, in [PhSeF] complexes, XRD revealed Se–F bonds (1.872–1.885 Å) and Se–C bonds (1.956 Å), confirming square-planar coordination around selenium. Layered crystallization (e.g., THF/diethyl ether) is often employed to obtain high-quality crystals. Comparative analysis with analogous tellurium or sulfur compounds can identify isostructural trends or deviations .
Advanced: How do diselenide bonds compare to disulfide bonds in redox-driven protein folding applications?
Diselenide bonds exhibit a lower reduction potential (-407 mV vs. -258 mV for disulfides) and higher bond energy (Se–Se: 172 kJ/mol vs. S–S: 240 kJ/mol), making them more stable under reducing conditions. In protein engineering, replacing disulfides with diselenides (e.g., in selenoglutathione) accelerates oxidative folding by 2-fold in ribonuclease A, while maintaining compatibility with cellular reductases like glutathione reductase. However, their slower exchange kinetics require optimization of redox buffers (e.g., GSeSeG/GSH ratios) to prevent misfolding .
Advanced: What challenges arise in synthesizing diselenide-bridged peptides, and how can they be mitigated?
Diselenide bond formation in peptides often leads to side reactions, such as overoxidation or intermolecular aggregation. A robust method involves using 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA to deprotect selenocysteine residues and induce intramolecular diselenide formation. Post-reaction treatment with L-cysteine at pH 8 ensures quantitative conversion of intermediates. HPLC monitoring is critical to isolate the desired product from byproducts like selenol radicals .
Advanced: How does the dual redox sensitivity of diselenide bonds enhance drug delivery systems?
Diselenide-linked polymers (e.g., mPEG-SeSe-St micelles) degrade under both oxidative (HO) and reductive (GSH) conditions, enabling tumor microenvironment-responsive drug release. For example, 0.1% HO or 1 mM GSH triggers micelle disassembly, achieving >80% doxorubicin release within 12 hours—faster than disulfide systems. Confocal microscopy confirms rapid intracellular uptake and lysosomal escape, highlighting their potential for combination therapies .
Advanced: What mechanistic insights explain the light-induced dynamic exchange of diselenide bonds?
Diselenide metathesis proceeds via a radical mechanism under visible light (λ > 420 nm). Irradiation generates selenol radicals (RSe•), which undergo reversible recombination. TEMPO quenching experiments confirm radical intermediates. This reactivity enables applications in self-healing materials and asymmetric copolymer synthesis (e.g., PEG-SeSe-PCL) without UV catalysts. Solvent polarity minimally affects exchange rates, allowing versatility in protic media .
Basic: Which spectroscopic techniques are most effective for tracking this compound reactivity in solution?
H-NMR is pivotal for monitoring reaction progress. For example, the oxidation of diphenyl diselenide with HO shifts aromatic proton signals from 7.1–7.5 ppm (diselenide) to 7.4–7.8 ppm (seleninic acid). Se-NMR and Raman spectroscopy (Se–Se stretch ~250 cm) provide additional confirmation of bond cleavage or formation .
Advanced: How do computational studies inform the design of this compound-based semiconductors?
Density functional theory (DFT) predicts electronic properties of diselenides like PdSe, showing a thickness-dependent transition from semiconductor (monolayer) to semimetal (bulk). Bandgap tuning via layer stacking (e.g., 1.2–20 nm PdSe) aligns with experimental UV photoemission spectroscopy (UPS) data. These insights guide optoelectronic device design, such as PdSe/Si photodetectors with 300 mA/W responsivity .
Advanced: What strategies improve the regioselectivity of this compound in cross-coupling reactions?
Electrochemical methods enhance regioselectivity by controlling oxidation states. For instance, anodic oxidation of alkynes with this compound in NHI/CHCN promotes anti-Markovnikov addition, yielding 3-selenyl-benzo[b]furans. Substituent effects (e.g., electron-withdrawing groups on aryl diselenides) further direct selenylation to specific positions, as validated by Hammett plots .
Basic: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
This compound hydrolyzes slowly in neutral water but degrades rapidly under alkaline conditions (pH > 10) via nucleophilic attack by OH. Thermal stability assays (TGA/DSC) show decomposition onset at ~150°C. Buffered solutions (pH 7.4, 25°C) are recommended for short-term storage, while inert atmospheres (N) prevent oxidation during long-term use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
